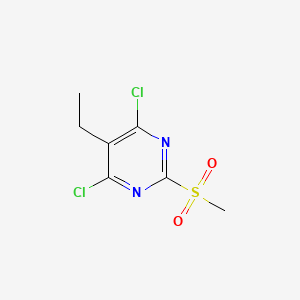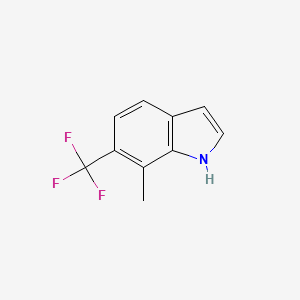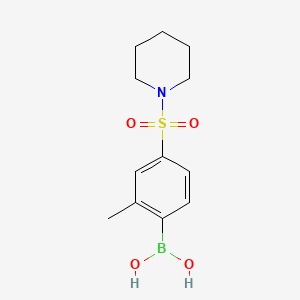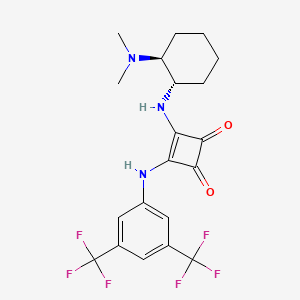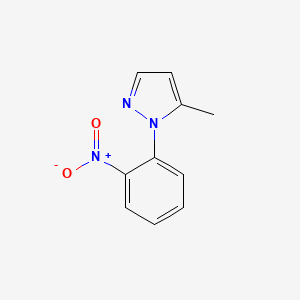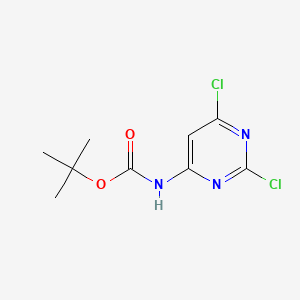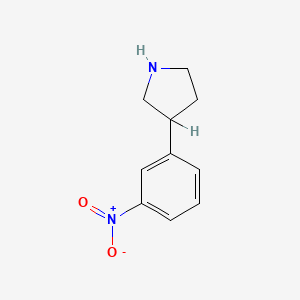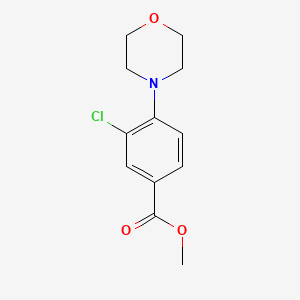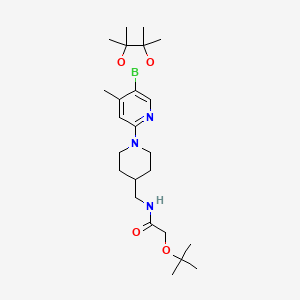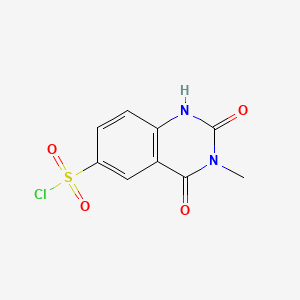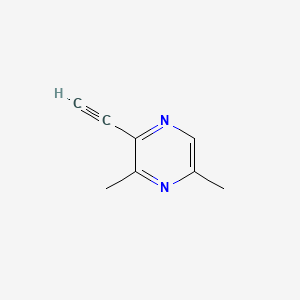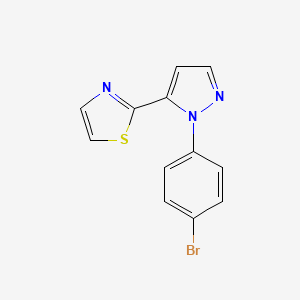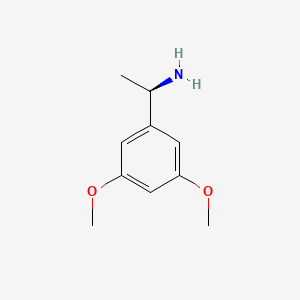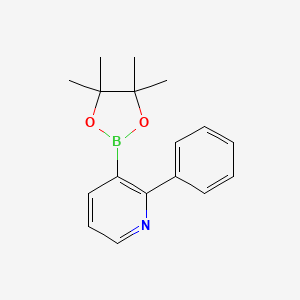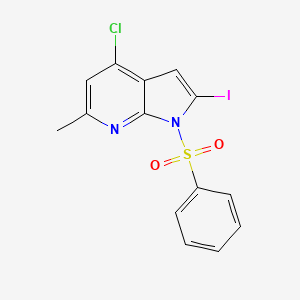
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole, also known as PSI, is a compound that has gained attention in recent years due to its potential applications in scientific research. PSI is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole involves the inhibition of various enzymes and proteins. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole inhibits the activity of protein kinase C and protein kinase B by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups to their substrates, leading to the suppression of cell proliferation and the induction of apoptosis. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole also inhibits the activity of the proteasome by binding to its active site. This binding prevents the degradation of damaged or misfolded proteins, leading to the accumulation of toxic proteins and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in lab experiments is its specificity for certain enzymes and proteins. This specificity allows for the targeting of specific pathways and processes in cells. Another advantage is its ability to induce apoptosis in cancer cells, which can be useful in the development of cancer therapies. However, one of the limitations of using 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in lab experiments is its potential toxicity to normal cells. Careful dosing and monitoring are required to avoid toxicity.
Orientations Futures
For research include the development of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole-based therapies for cancer treatment and the exploration of its potential as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been achieved using various methods. One of the most commonly used methods is the reaction of 4-chloro-2-iodo-6-methyl-7-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. This method yields 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in good yields and high purity. Other methods include the reaction of 4-chloro-2-iodo-6-methyl-7-azaindole with sulfonyl chlorides followed by oxidation or reduction of the resulting intermediate.
Applications De Recherche Scientifique
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been found to have potential applications in scientific research. It has been shown to inhibit the activity of several kinases, including protein kinase C and protein kinase B. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of damaged or misfolded proteins. This inhibition can lead to the accumulation of toxic proteins and the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-7-12(15)11-8-13(16)18(14(11)17-9)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIIDSAGVHIFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

